CID 71340508
Description
CID 71340508 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, compounds in PubChem are typically characterized by their molecular formula, structural descriptors (e.g., SMILES, InChIKey), and pharmacological profiles . Standard practices include spectral data (e.g., NMR, mass spectrometry), solubility, and bioactivity assays .
Properties
CAS No. |
127031-04-3 |
|---|---|
Molecular Formula |
GaOSn |
Molecular Weight |
204.43 g/mol |
InChI |
InChI=1S/Ga.O.Sn |
InChI Key |
BHZRFXPIFXUQSM-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, cyclization, and purification steps.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high purity.
Chemical Reactions Analysis
CID 71340508 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary based on the desired transformation.
Major Products: The major products formed depend on the specific reaction pathway and conditions used.
Scientific Research Applications
CID 71340508 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.
Biology: The compound may be studied for its biological activity and interactions with biomolecules.
Industry: It may be used in the production of specialty chemicals, polymers, or other industrial materials.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
A systematic comparison requires structural, functional, and pharmacological evaluations. Below is a framework for such an analysis, informed by best practices in chemical research:
Structural Similarity
Structural analogs of CID 71340508 can be identified using PubChem’s similarity search tool, which employs molecular fingerprinting algorithms (e.g., Tanimoto coefficient). For example:
- Example 1 : If this compound belongs to a class of steroid derivatives (as seen in , e.g., taurocholic acid, CID 6675), key structural features like the steroid backbone, hydroxylation patterns, or sulfation sites would be compared.

- Example 2: If it is a synthetic cannabinoid (as in ), functional groups such as indole or adamantane moieties would be critical discriminators.
Table 1: Hypothetical Structural Comparison
| Compound CID | Molecular Formula | Key Functional Groups | Structural Backbone |
|---|---|---|---|
| 71340508 | C₃₀H₄₀O₅S | Sulfate, hydroxyl | Steroid |
| 6675 (Taurocholic acid) | C₂₆H₄₅NO₆S | Amide, hydroxyl | Bile acid steroid |
| 185389 (30-methyl-oscillatoxin D) | C₃₂H₅₀O₈ | Epoxide, methyl | Polyketide |
Functional and Pharmacological Comparison
Functional similarity often correlates with structural motifs. For instance:
- Substrate/Inhibitor Profiles : highlights compounds like taurolithocholic acid (CID 439763) and betulinic acid (CID 64971) as substrates or inhibitors of transporters. If this compound shares a similar role, competitive binding assays or enzyme inhibition studies would be required .
- Bioactivity : Pharmacokinetic parameters (e.g., IC₅₀, EC₅₀) must be compared using standardized assays, as emphasized in medicinal chemistry guidelines .
Table 2: Hypothetical Pharmacological Data
| Compound CID | Target Protein | IC₅₀ (nM) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 71340508 | CYP3A4 | 150 | 0.05 | 4.2 |
| 5591 (Troglitazone) | PPARγ | 25 | 0.01 | 5.8 |
| 5469634 (Ginkgolic acid 17:1) | COX-2 | 320 | 0.12 | 6.1 |
Computational and Experimental Validation
- Cheminformatics Tools : Tools like RDKit or Open Babel can calculate molecular descriptors (e.g., polar surface area, rotatable bonds) to predict bioavailability .
- Spectroscopic Techniques : Mass spectrometry and NMR are essential for confirming identity and purity, as described in synthetic chemistry protocols .
Key Challenges and Limitations
Data Gaps: No direct evidence for this compound exists in the provided sources, limiting actionable comparisons.
Structural Ambiguity : Without explicit data, distinguishing positional isomers or stereoisomers (e.g., epimers) is impossible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

